![molecular formula C19H18ClNO2S B2490160 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide CAS No. 2097891-93-3](/img/structure/B2490160.png)

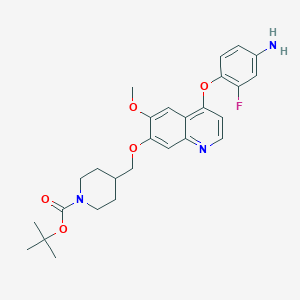

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

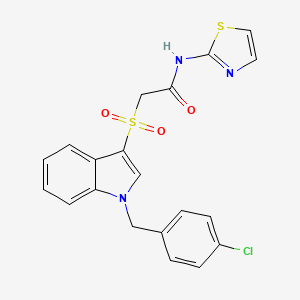

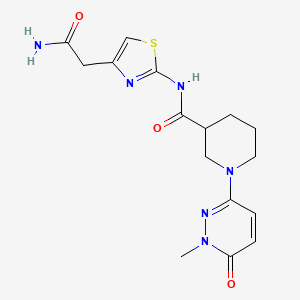

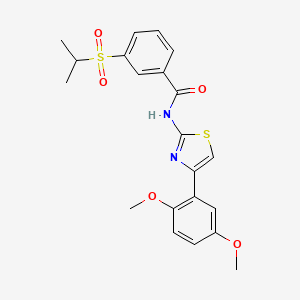

The synthesis of compounds related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide involves strategic chemical reactions, aiming for high yields and structural specificity. One example involves the preparation of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, showcasing the methodological approach to synthesizing complex amides (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, providing insights into the crystal lattice and molecular interactions. For instance, the crystal structure of a thiophene-containing compound was determined, highlighting the role of N-H···S, C-H···O, and N-H···O hydrogen bonds and π···π interactions in stabilizing the structure (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical properties of thiophene derivatives involve their reactivity towards various chemical reagents, leading to diverse chemical reactions. Synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides illustrate the compound's reactivity and potential for generating novel molecules (Ried, Oremek, & Guryn, 1980).

Physical Properties Analysis

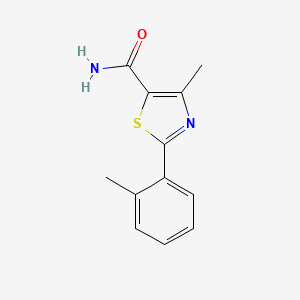

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in various environments. Structural characterization through X-ray diffraction sheds light on the molecule's crystalline nature and physical stability (Kaur et al., 2014).

Chemical Properties Analysis

The chemical properties encompass the molecule's reactivity, stability, and interaction with different chemical entities. The synthesis and photophysical properties of thiophene derivatives emphasize the compound's unique characteristics, such as quantum yields and excited-state proton transfer, revealing significant chemical behavior (Kim et al., 2021).

Scientific Research Applications

Photocatalytic Oxidation Studies

In the realm of environmental science, the photocatalytic oxidation of pollutants like 2,4-dichlorophenol by CdS has been a topic of research. In such studies, benzo[b]thiophene derivatives play a role in the photocatalytic process, influencing the oxidation pathways and intermediates formed. This is significant for understanding the removal of environmental pollutants and the optimization of photocatalytic processes (Tang & Huang, 1995).

Organic Solar Cell Research

In the field of renewable energy, specifically in the development of organic solar cells, alkylselenophene-substituted benzodithiophene molecules have been synthesized and evaluated. These molecules, similar to benzo[b]thiophene derivatives, have shown potential in improving the performance of photovoltaic devices due to their broad absorption and suitable energy levels (Kim et al., 2014).

Photochromic Properties in Materials Science

The synthesis and investigation of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which exhibit photochromic properties, have been explored for applications in materials science. These derivatives demonstrate thermally irreversible and fatigue-resistant photochromism, making them valuable for creating materials that change color in response to light (Uchida et al., 1990).

Anticonvulsant Drug Research

In the pharmaceutical field, compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide have been synthesized and evaluated for their anticonvulsant properties. Research has focused on the effectiveness of these compounds against seizures, demonstrating their potential in treating epilepsy (Idris et al., 2011).

Anticancer Research

Studies in cancer research have investigated hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells. These compounds have shown selectivity towards certain cancer cells, inducing apoptotic cell death and highlighting their potential in chemotherapy (Haridevamuthu et al., 2023).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that compounds with an indole nucleus can interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.

Pharmacokinetics

A similar compound was mentioned to have a favourable pharmacokinetic profile in an admet calculation , suggesting that this compound might also have desirable ADME properties that impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse molecular and cellular effects depending on the specific target and pathway involved.

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c20-14-5-3-4-13(10-14)8-9-19(23)21-11-17(22)16-12-24-18-7-2-1-6-15(16)18/h1-7,10,12,17,22H,8-9,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYIWGVLXJRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)

![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)